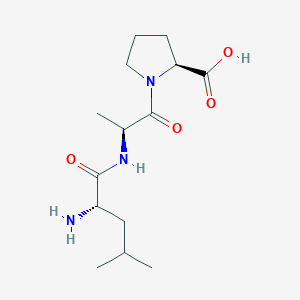
2-Fluoro-4-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6ClFO and a molecular weight of 172.59 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the fourth position. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylbenzoyl chloride can be synthesized through the chlorination of 2-fluoro-4-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving product purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-fluoro-4-methylbenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 2-fluoro-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Hydrolysis: The reaction is usually performed in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or THF under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2-Fluoro-4-methylbenzoic acid.
Reduction: 2-Fluoro-4-methylbenzyl alcohol.
Scientific Research Applications
Chemistry: 2-Fluoro-4-methylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can alter the biological activity and stability of the biomolecules, aiding in the study of their functions and interactions.
Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, polymers, and materials with specific properties. It is also used in the manufacture of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reactivity is attributed to the electron-withdrawing effects of the fluorine and chlorine atoms, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the fluorine and methyl substituents, making it less reactive in certain nucleophilic substitution reactions.
2-Fluorobenzoyl Chloride: Similar structure but lacks the methyl group, resulting in different reactivity and physical properties.
4-Methylbenzoyl Chloride: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 2-Fluoro-4-methylbenzoyl chloride is unique due to the presence of both fluorine and methyl substituents on the benzene ring. These substituents enhance the compound’s reactivity and influence its physical and chemical properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-fluoro-4-methylbenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSVOPWCUHQFAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409153 |
Source


|
| Record name | 2-Fluoro-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59189-98-9 |
Source


|
| Record name | 2-Fluoro-4-methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59189-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














